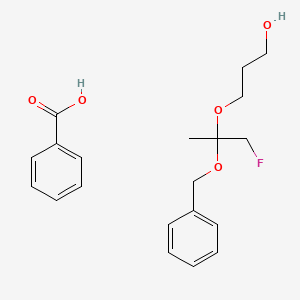
2-Ethyl-5-methyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5-methyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione is a heterocyclic compound containing a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the benzothiazole ring or the ethyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the benzothiazole ring.
科学的研究の応用
2-Ethyl-5-methyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigated for its therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
Benzothiazole: The parent compound with similar structural features.
2-Methylbenzothiazole: A closely related compound with a methyl group at a different position.
5-Ethylbenzothiazole: Another related compound with an ethyl group at a different position.
Uniqueness
2-Ethyl-5-methyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione’s unique combination of ethyl and methyl groups at specific positions may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
92681-07-7 |
|---|---|
分子式 |
C10H11NO3S |
分子量 |
225.27 g/mol |
IUPAC名 |
2-ethyl-5-methyl-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NO3S/c1-3-11-10(12)8-6-7(2)4-5-9(8)15(11,13)14/h4-6H,3H2,1-2H3 |
InChIキー |
KJAFQEXFBYSSOL-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C2=C(S1(=O)=O)C=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol](/img/structure/B14365214.png)
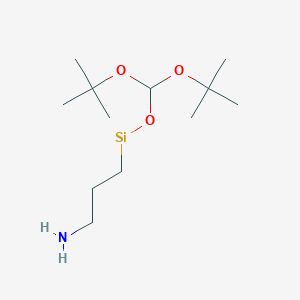

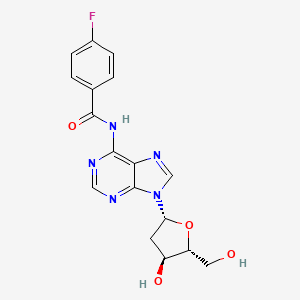

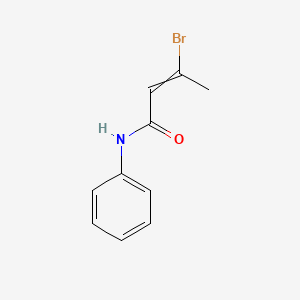

![Spiro[3-azabicyclo[3.2.0]heptane-6,2'-[1,3]dioxolane]](/img/structure/B14365250.png)
![1,1'-Methylenebis[2-(decyloxy)benzene]](/img/structure/B14365258.png)
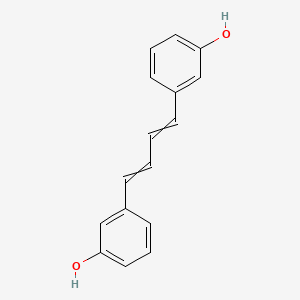
![2-({4-Hydroxy-2-[(2-methylacryloyl)oxy]butoxy}carbonyl)cyclohexane-1-carboxylate](/img/structure/B14365266.png)
![2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile](/img/structure/B14365274.png)
